3-Hydroxyhexadecanoylcarnitine
Overview
Description
3-Hydroxyhexadecanoylcarnitine is an O-acylcarnitine with a 3-hydroxyhexadecanoyl group as the acyl substituent . It is a derivative of carnitine, an essential cofactor in fatty acid metabolism, required for the transport of fatty acids through the inner mitochondrial membrane . This compound is involved in various metabolic processes and has been studied for its role in different biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyhexadecanoylcarnitine typically involves the esterification of 3-hydroxyhexadecanoic acid with carnitine. The reaction conditions often include the use of a catalyst and an appropriate solvent to facilitate the esterification process . The reaction can be carried out under mild conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyhexadecanoylcarnitine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester bond can be hydrolyzed to yield carnitine and 3-hydroxyhexadecanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-ketohexadecanoylcarnitine.
Reduction: Formation of this compound alcohol.
Substitution: Formation of carnitine and 3-hydroxyhexadecanoic acid.
Scientific Research Applications
3-Hydroxyhexadecanoylcarnitine has various scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.
Medicine: Studied as a biomarker for mitochondrial myopathy and other metabolic disorders.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
3-Hydroxyhexadecanoylcarnitine functions as a substrate for enzymes involved in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy . The compound also plays a role in regulating insulin action by serving as a feedback inhibitor .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypalmitoylcarnitine: Another hydroxylated long-chain acylcarnitine with similar metabolic functions.
Hexadecanoylcarnitine: Lacks the hydroxyl group, resulting in different metabolic properties.
Octadecanoylcarnitine: A longer-chain acylcarnitine with distinct biological roles.
Uniqueness
3-Hydroxyhexadecanoylcarnitine is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological functions. This hydroxyl group allows for additional interactions with enzymes and other biomolecules, making it a valuable compound for studying fatty acid metabolism and related disorders .
Properties
IUPAC Name |
(3R)-3-(3-hydroxyhexadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4/h20-21,25H,5-19H2,1-4H3/t20?,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAZIAFZAQAHHG-BPGUCPLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334822 | |
Record name | 3-Hydroxyhexadecanoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyhexadecanoylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
195207-76-2 | |
Record name | 3-Hydroxyhexadecanoylcarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801334822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxyhexadecanoylcarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the role of 3-hydroxypalmitoylcarnitine in fatty acid metabolism?
A1: 3-Hydroxypalmitoylcarnitine is an intermediate in the beta-oxidation of long-chain fatty acids within mitochondria. [] It is formed from the 3-hydroxypalmitoyl-CoA intermediate through the action of carnitine palmitoyltransferase II (CPT II). CPT II exhibits broad specificity towards various beta-oxidation intermediates, including 3-hydroxypalmitoyl-CoA. [, ] This enzyme facilitates the transfer of the acyl group from CoA to carnitine, generating 3-hydroxypalmitoylcarnitine. This molecule can then be transported across the mitochondrial membrane.
Q2: Can elevated levels of 3-hydroxypalmitoylcarnitine be linked to any diseases?
A2: Research suggests that elevated plasma levels of certain acylcarnitines, including 3-hydroxypalmitoylcarnitine, are associated with an increased risk of cardiovascular disease (CVD) in individuals with type 2 diabetes mellitus (T2DM). [] Additionally, altered levels of 3-hydroxypalmitoylcarnitine have been observed in the urine of normozoospermic infertile men, potentially suggesting a role in energy production and hormone regulation during spermatogenesis. []
Q3: Is there a connection between 3-hydroxypalmitoylcarnitine levels and familial Mediterranean fever (FMF)?
A3: A study investigating acylcarnitine profiles in FMF patients found increased levels of 3-hydroxypalmitoylcarnitine compared to healthy controls. [] This observation suggests potential alterations in fatty acid metabolism in individuals with FMF, although further research is needed to understand the clinical significance of this finding.
Q4: Can 3-hydroxypalmitoylcarnitine be used as a biomarker for disease?
A4: Several research articles suggest that 3-hydroxypalmitoylcarnitine holds potential as a biomarker. One study identified 3-hydroxypalmitoylcarnitine as a potential biomarker for differentiating intracerebral hemorrhage from acute cerebral infarction. [] Another study investigating pork adulteration in beef sausages found that 3-hydroxyhexadecanoylcarnitine, another name for 3-hydroxypalmitoylcarnitine, could be a potential biomarker for detecting pork adulteration. []
Q5: How can 3-hydroxypalmitoylcarnitine be synthesized?
A5: One method for synthesizing various long-chain acylcarnitines, including 3-hydroxypalmitoylcarnitine, utilizes the broad substrate specificity of purified carnitine palmitoyltransferase II. [] This enzyme can catalyze the transfer of acyl groups from various CoA esters, including 3-hydroxypalmitoyl-CoA, to carnitine, enabling the production of the desired acylcarnitine.
Q6: Are there any known inhibitors of 3-hydroxypalmitoylcarnitine formation?
A6: While not directly inhibiting 3-hydroxypalmitoylcarnitine formation, lipid hydroperoxides like linoleate monohydroperoxide (L-HPO) have been shown to inhibit the formation of 3-hydroxypalmitoylcarnitine from L-palmitoylcarnitine in mitochondria. [] This inhibition occurs due to L-HPO targeting carnitine palmitoyltransferase, an enzyme crucial for 3-hydroxypalmitoylcarnitine synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.